4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The compound features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenol moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 2,2-difluoroacetyl halide with an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain an alpha-difluoroacetyl intermediate.
Substitution Reactions: The pyrazole ring is further functionalized by introducing the difluoromethyl group and other substituents through various substitution reactions.
Coupling with Methoxyphenol: The final step involves coupling the functionalized pyrazole ring with 2-methoxyphenol under suitable reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring .
Scientific Research Applications
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agriculture: It is explored as a fungicide and herbicide, leveraging its ability to inhibit specific enzymes in pathogenic fungi and weeds.
Material Science: The compound’s chemical stability and reactivity make it a candidate for developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also participate in radical processes, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and exhibit similar biological activities.
Isopyrazam, Sedaxane, Bixafen, Fluxapyroxad, Benzovindiflupyr: These commercial fungicides contain the difluoromethyl-pyrazole moiety and are used in agriculture.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields .
Properties
CAS No. |
1856019-46-9 |
---|---|
Molecular Formula |
C13H15F2N3O2 |
Molecular Weight |
283.27 g/mol |
IUPAC Name |
4-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H15F2N3O2/c1-8-10(7-18(17-8)13(14)15)16-6-9-3-4-11(19)12(5-9)20-2/h3-5,7,13,16,19H,6H2,1-2H3 |
InChI Key |
KJRJIJKXEWLSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.